molecular formula C28H27N3O3S B2482235 N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894559-09-2

N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2482235
CAS No.: 894559-09-2
M. Wt: 485.6
InChI Key: BKVMOCSSQILIHF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-17-11-18(2)13-22(12-17)31-26(33)16-35-28(31)23-7-5-6-8-24(23)30(27(28)34)15-25(32)29-21-10-9-19(3)20(4)14-21/h5-14H,15-16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMOCSSQILIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N2O3S
  • Molar Mass : 410.53 g/mol
  • Structural Characteristics : The compound features a thiazolidine ring and an indoline moiety which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing indoline and thiazolidine rings have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of indoline demonstrated a reduction in viability of Caco-2 cells (39.8%) compared to untreated controls (p < 0.001) . This suggests that modifications in the indoline structure may enhance anticancer efficacy.

2. Antimicrobial Activity

Compounds with similar scaffolds have exhibited promising antimicrobial properties against resistant strains of bacteria and fungi.

  • Research Findings : A study on thiazole derivatives indicated that certain compounds displayed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This highlights the potential for developing new antimicrobial agents based on the thiazolidine structure.

3. Enzymatic Interactions

The metabolic pathways involving cytochrome P450 enzymes are crucial for understanding the pharmacokinetics of this compound.

  • Metabolic Pathways : Research indicates that compounds containing indoline groups undergo dehydrogenation and hydroxylation via CYP450 enzymes . The efficiency of these pathways can significantly influence the therapeutic outcomes and toxicity profiles of the drug.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Antioxidant Properties : Similar compounds have shown to reduce oxidative stress in cellular models, which could contribute to their anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduced viability in Caco-2 cells (39.8%)
AntimicrobialEffective against MRSA and drug-resistant fungi
Enzymatic ActivityMetabolized by CYP450 enzymes with varying efficiency

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